molecular formula C10H12N2O B14479041 (2E)-2-(Methylimino)-N-phenylpropanamide CAS No. 65954-99-6

(2E)-2-(Methylimino)-N-phenylpropanamide

Cat. No.: B14479041
CAS No.: 65954-99-6
M. Wt: 176.21 g/mol
InChI Key: UNYUOFGREAOCJF-UHFFFAOYSA-N
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Description

(2E)-2-(Methylimino)-N-phenylpropanamide is an organic compound with a unique structure that includes a methylimino group and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(Methylimino)-N-phenylpropanamide typically involves the reaction of N-phenylpropanamide with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(Methylimino)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-(Methylimino)-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(Methylimino)-N-phenylpropanamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(Methylimino)acetonitrile
  • (2E)-2-(Methylimino)acetic acid
  • (2E)-2-(Methylimino)acetaldehyde

Uniqueness

(2E)-2-(Methylimino)-N-phenylpropanamide is unique due to its specific structure, which includes both a methylimino group and a phenylpropanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65954-99-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methylimino-N-phenylpropanamide

InChI

InChI=1S/C10H12N2O/c1-8(11-2)10(13)12-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)

InChI Key

UNYUOFGREAOCJF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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